molecular formula C9H12BrNO4S3 B2690590 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448054-77-0

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No. B2690590
CAS RN: 1448054-77-0
M. Wt: 374.28
InChI Key: HVDXXTGAGLZHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, also known as BTPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BTPMP is a pyrrolidine derivative that contains both a bromothiophene and a methylsulfonyl group, which gives it unique properties that make it useful for a variety of research purposes. In

Scientific Research Applications

Synthesis and Antimicrobial Activity

One notable application of compounds structurally related to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is their use in the synthesis of biologically active heterocycles. Such compounds have demonstrated significant antimicrobial activity and potential as surface active agents. For instance, derivatives synthesized through reactions involving similar sulfonyl and methylsulfonyl groups have shown effectiveness against various microbial strains, highlighting their potential in developing new antibacterial agents (R. El-Sayed, 2006).

Synthesis of Heterocyclic Compounds

Compounds with the sulfonyl and methylsulfonyl moieties, akin to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, serve as precursors in the synthesis of heterocyclic compounds. These include pyrroles and pyrrolidines, showcasing the versatility of these chemical structures in generating diverse heterocyclic compounds useful in various scientific research applications, such as the development of pharmaceuticals and materials science (S. Benetti et al., 2002).

Protection Groups in Organic Synthesis

The 2-(4-methylphenylsulfonyl)ethenyl group, related to the chemical structure of interest, has been utilized as a protective group for NH in the synthesis of imides, azinones, and other compounds. This demonstrates the utility of sulfonyl-containing compounds in synthetic organic chemistry, where they can be employed to protect functional groups during complex synthetic sequences, thereby enhancing the efficiency and selectivity of chemical reactions (E. Petit et al., 2014).

Synthesis and Structural Studies

The synthesis and structural characterization of compounds bearing sulfonyl and methylsulfonyl groups have been subjects of extensive research, contributing to the development of novel materials and pharmaceuticals. These studies not only focus on the synthetic methodologies but also on understanding the structural properties of these compounds, which is crucial for their application in various fields (M. Mphahlele & Marole M. Maluleka, 2021).

Antimicrobial and Antituberculosis Activity

Compounds structurally related to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine have been reported to exhibit antimicrobial and antituberculosis activities. These findings underscore the potential of such compounds in the treatment of infectious diseases, offering a basis for the development of new therapeutic agents (Yahya Nural et al., 2018).

properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S3/c1-17(12,13)7-4-5-11(6-7)18(14,15)9-3-2-8(10)16-9/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXXTGAGLZHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

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